![molecular formula C9H10N2O2 B569886 Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate CAS No. 1379173-21-3](/img/structure/B569886.png)

Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

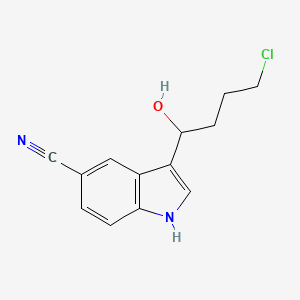

“Methyl 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate” is a biochemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 . It is also known as "6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic Acid Methyl Ester" .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which include the compound , involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific method for the production of similar compounds involves a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring, which are nitrogen-containing heterocycles . The InChI code for this compound is1S/C9H10N2O2/c1-13-9(12)7-3-2-6-4-10-5-8(6)11-7/h2-3,10H,4-5H2,1H3 .

Scientific Research Applications

I have found several scientific research applications for Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate. Here’s a comprehensive analysis focusing on unique applications across different fields:

Cancer Treatment

This compound has been explored as a potential anticancer drug target due to its ability to inhibit ATR kinase, which is essential for the viability of replicating cells responding to DNA damage .

Apoptosis Induction

It has been disclosed as a Bcl-xL protein inhibitor . These inhibitors are used as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases by promoting cell death .

Synthetic Methods

Recent efficient synthetic methods for pyrrolopyrazines, which include compounds like Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate, have been discussed in literature. These methods are crucial for developing compounds with a wide range of biological activities .

Chemical Synthesis

The compound is available for purchase and is used in various chemical syntheses and research applications as indicated by its availability on chemical databases such as Sigma-Aldrich .

Antibacterial Agents

Compounds bearing the pyrrolopyridine scaffold, similar to Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate, have shown moderate antibacterial effects and are being explored for their potential use as antibacterial agents .

Mechanism of Action

Target of Action

Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate is an allosteric modulator of the M4 muscarinic acetylcholine receptor . The M4 receptor is one of the five muscarinic receptors (M1-M5) that play crucial roles in various physiological functions, including neuronal signaling in the central nervous system.

Mode of Action

This binding can enhance or inhibit the receptor’s response to acetylcholine, thereby modulating the receptor’s activity .

properties

IUPAC Name |

methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-9(12)7-3-2-6-4-10-5-8(6)11-7/h2-3,10H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVDRIJLLSDWBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(CNC2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,5R,6R)-6-[[(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B569809.png)

![(αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/no-structure.png)